molecular formula C16H16N2O4S B5614730 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide CAS No. 329221-76-3

N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B5614730
CAS RN: 329221-76-3
M. Wt: 332.4 g/mol
InChI Key: CNLGOOOZAGSFPH-UHFFFAOYSA-N
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Description

"N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide" is a compound that likely shares chemical and physical properties with other thienyl and benzodioxole derivatives. Research into similar compounds has focused on their synthesis, structure, and potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of structurally similar compounds typically involves reactions such as the condensation of aminobenzothiazole with substituted thiophenes or cyclization of thioamide with chloroacetoacetate. For example, a method for synthesizing similar compounds involves the reaction of substituted benzylchlorides and chloroacetic acid, yielding novel derivatives confirmed by 1H NMR spectral data and elemental analysis (Kolisnyk et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as X-ray crystallography and NMR spectroscopy. For closely related compounds, crystal structure determination has helped elucidate configurations, bond lengths, and angles, providing insights into the three-dimensional arrangement of atoms (Dölling et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving thienyl and benzodioxole derivatives can include nucleophilic substitutions, cyclizations, and condensations. The reactivity of such compounds typically depends on the functional groups present and the overall molecular structure. For example, synthesis routes have explored the use of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in various solvents and conditions to yield novel compounds with confirmed structures by IR, 1H NMR, and MS spectra (Mohamed, 2021).

Physical Properties Analysis

The physical properties of thienyl and benzodioxole derivatives, such as solubility, melting point, and crystallinity, can be assessed using standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and applications. Research into similar compounds has provided valuable data on these physical aspects, contributing to a broader understanding of how structural variations affect physical properties.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential for forming derivatives, are key to exploring the versatility of thienyl and benzodioxole compounds in synthesis and application. Studies have shown that these compounds can participate in various chemical reactions, offering potential routes to a wide range of derivatives with diverse functionalities (Huy et al., 2008).

properties

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-10-8(2)23-16(13(10)14(17)19)18-15(20)9-4-5-11-12(6-9)22-7-21-11/h4-6H,3,7H2,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLGOOOZAGSFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136238
Record name N-[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329221-76-3
Record name N-[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329221-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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